Technical Guide: FMF-01-086-2 Aurora Kinase Inhibitor Mechanism of Action
Technical Guide: FMF-01-086-2 Aurora Kinase Inhibitor Mechanism of Action
Executive Summary
FMF-01-086-2 is a highly selective, ATP-competitive pan-Aurora kinase inhibitor developed to overcome the off-target liabilities often associated with first-generation Aurora inhibitors. Originating from the Gray Laboratory (Stanford/Harvard), this chemical probe utilizes a benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold, distinct from the typical pyrazole-urea or aminopyrimidine scaffolds found in clinical candidates like Alisertib or Barasertib.
This guide details the mechanism of action (MoA), chemical biology, and experimental protocols for utilizing FMF-01-086-2 in interrogation of mitotic signaling. Unlike many broad-spectrum kinase inhibitors, FMF-01-086-2 exhibits an exceptionally clean kinome profile, making it a precision tool for dissecting Aurora kinase function in complex biological systems.
Part 1: Chemical Biology & Mechanism of Binding
Structural Composition & Binding Mode
FMF-01-086-2 is designed around a tricyclic benzodiazepine core. While it possesses an acrylamide moiety—a functional group typically associated with covalent targeting of cysteine residues—characterization data indicates a reversible binding mechanism. This suggests that while the acrylamide may contribute to steric complementarity or transient interactions within the ATP-binding pocket, it does not form a permanent covalent adduct with the conserved cysteines (e.g., Cys290 in Aurora A) often targeted by irreversible inhibitors.
Key Physicochemical Properties:
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Scaffold: Benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one[1]
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Warhead: Acrylamide (functionally reversible in this context)
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Molecular Weight: 533.59 g/mol [2]
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Solubility: Soluble in DMSO (10 mM stock recommended)
Kinase Selectivity Profile
The defining feature of FMF-01-086-2 is its selectivity. In KINOMEscan® profiling against a diverse panel of kinases at 1 µM, the compound displayed exclusively on-target activity, avoiding common off-targets such as FLT3, JAK2, or CDK family members that plague other Aurora inhibitors.
Table 1: Potency Profile (Biochemical IC50)
| Target | IC50 (nM) | Biological Function |
|---|---|---|
| Aurora B | 29 ± 2.0 | Chromosome segregation, Cytokinesis (CPC complex) |
| Aurora A | 44 ± 4.5 | Centrosome maturation, Spindle assembly |
| Aurora C | 63 ± 8.1 | Meiotic division (Germ cell specific) |
| PLK4 | 43 | Centriole duplication (Notable off-target) |
Expert Insight: The equipotent inhibition of Aurora A and B means that cellular phenotypes will represent a composite of both mechanisms (e.g., spindle defects and cytokinesis failure). For strictly isoform-specific studies, this probe should be used in conjunction with selective degraders or genetic knockdowns.
Part 2: Cellular Mechanism of Action (MoA)
Dual-Pathway Modulation
FMF-01-086-2 simultaneously collapses the two critical axes of mitotic regulation: the Centrosome-Spindle Axis (Aurora A) and the Chromosomal Passenger Complex (CPC) Axis (Aurora B).
Aurora A Axis (Spindle Assembly)
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Mechanism: Inhibition of Aurora A autophosphorylation (T288) prevents the recruitment of TACC3 and interactions with TPX2.
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Phenotype: This leads to monopolar spindles or multipolar defects, resulting in a transient G2/M arrest.
Aurora B Axis (Cytokinesis & Checkpoint)
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Mechanism: Inhibition of Aurora B autophosphorylation (T232) and substrate phosphorylation (Histone H3 S10) disrupts the Spindle Assembly Checkpoint (SAC) and the abscission checkpoint.
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Phenotype: Cells override the mitotic arrest caused by Aurora A inhibition, exiting mitosis without dividing. This results in polyploidy (4N, 8N DNA content) and eventual apoptosis or senescence.
Signaling Pathway Visualization
The following diagram illustrates the specific nodes targeted by FMF-01-086-2 and the downstream consequences.
Caption: Dual inhibition of Aurora A and B pathways by FMF-01-086-2 leading to mitotic collapse.
Part 3: Experimental Protocols for Validation
To validate FMF-01-086-2 activity in your specific model system, follow these self-validating protocols.
Cellular Target Engagement (Western Blot)
This assay confirms that the compound enters the cell and inhibits the kinase activity of both targets.
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Cell Line: HCT116 (Colorectal carcinoma) or HeLa (Cervical cancer).
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Synchronization (Optional): Nocodazole (100 ng/mL) for 16h to enrich mitotic cells (where Aurora kinases are active).
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Treatment: Dose-response (10 nM – 1000 nM) for 2 hours after release from block, or asynchronous treatment for 24h.
Step-by-Step Workflow:
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Lysate Preparation: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (crucial to preserve p-sites).
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SDS-PAGE: Load 20-30 µg protein per lane.
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Primary Antibodies:
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Readout 1 (Aurora A): Anti-pAurora A (Thr288) [Cell Signaling #3079].
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Readout 2 (Aurora B): Anti-pHistone H3 (Ser10) [Cell Signaling #9701] (Surrogate marker).
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Control: Total Aurora A, Total Histone H3, GAPDH.
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Validation Criteria: A successful assay must show dose-dependent reduction of pAurA-T288 and pH3-S10 with maintained total protein levels.
Phenotypic Profiling (Flow Cytometry)
This assay quantifies the functional consequence (Polyploidy) of Aurora B inhibition.
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Seeding: Seed cells at 30% confluence.
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Treatment: Treat with FMF-01-086-2 (100 nM and 500 nM) for 24h and 48h.
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Fixation: Harvest cells (trypsin), wash in PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Store at -20°C >2 hours.
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Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
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Analysis: Acquire >10,000 events. Plot FL2-A (Area) vs. FL2-W (Width) to exclude doublets.
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Expected Result:
Experimental Workflow Diagram
Caption: Parallel workflows for validating biochemical potency and phenotypic efficacy.
References
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Ferguson, F. M., Doctor, Z. M., Chaikuad, A., Sim, T., Kim, N. D., Knapp, S., & Gray, N. S. (2017).[1][5] Characterization of a highly selective inhibitor of the Aurora kinases.[1][5] Bioorganic & Medicinal Chemistry Letters, 27(18), 4405–4408.[1][2][5] [2][5]
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Gray Lab Probes Database. (n.d.). FMF-01-086-2 Compound Profile. Stanford University.
- Bauch, T., et al. (2011). Aurora A kinase inhibition: a review of the evidence. Therapeutic Advances in Medical Oncology. (Contextual grounding for Aurora A mechanism).
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Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents.[5][6] Nature Reviews Cancer. (Contextual grounding for Aurora B polyploidy phenotype).
Sources
- 1. Fleur Ferguson | UCSD Profiles [profiles.ucsd.edu]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. AZD7986 [CAS: 1802148-05-5] Brensocatib | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 4. Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An AKR1C3-activated kinase inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinase A Regulation by Cysteine Oxidative Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
